molecular formula C20H18BrN3O2 B11206252 (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

(3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11206252
M. Wt: 412.3 g/mol
InChI Key: XLTNZQBBACCVQD-UHFFFAOYSA-N
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Description

The compound (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic molecule featuring a bromophenyl group, an indole moiety, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including neuroprotective and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Piperazine Introduction: The piperazine ring is incorporated through nucleophilic substitution reactions, often involving piperazine and an appropriate leaving group.

    Coupling Reactions: The final step involves coupling the indole and bromophenyl groups with the piperazine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone has shown promise in neuroprotective studies. It has been investigated for its ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Alzheimer’s .

Medicine

In medicine, this compound is being explored for its anti-inflammatory and anticancer properties. Its ability to modulate various biological pathways makes it a candidate for drug development targeting inflammatory and cancerous conditions .

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its versatile chemical structure allows for modifications that can lead to the creation of new, more effective products.

Mechanism of Action

The mechanism of action of (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, its inhibition of MAO-B is achieved through binding to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine . This action helps in reducing oxidative stress and neuronal damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone apart is its combination of a bromophenyl group, an indole moiety, and a piperazine ring. This unique structure allows it to interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

(3-bromophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H18BrN3O2/c21-16-6-3-5-15(12-16)19(25)23-8-10-24(11-9-23)20(26)18-13-14-4-1-2-7-17(14)22-18/h1-7,12-13,22H,8-11H2

InChI Key

XLTNZQBBACCVQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)Br)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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